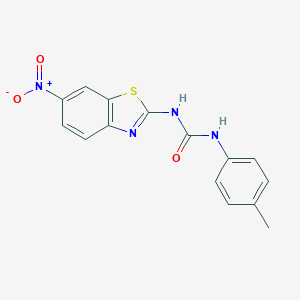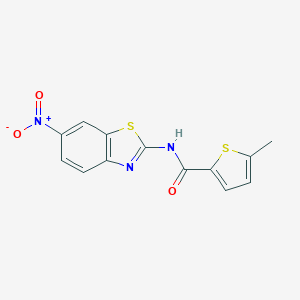![molecular formula C23H24N4O B446159 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE](/img/structure/B446159.png)
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Métodos De Preparación
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a pyrazole derivative with a benzohydrazide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) under controlled heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide include other hydrazides and pyrazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: This compound features an oxazole ring instead of a benzohydrazide moiety.
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-phenyl-2-propen-1-one: This compound has a similar pyrazole and propenylidene structure but lacks the hydrazide group. The uniqueness of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H24N4O |
|---|---|
Peso molecular |
372.5g/mol |
Nombre IUPAC |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C23H24N4O/c1-17(9-10-20-7-5-4-6-8-20)24-25-23(28)22-13-11-21(12-14-22)16-27-19(3)15-18(2)26-27/h4-15H,16H2,1-3H3,(H,25,28)/b10-9+,24-17? |
Clave InChI |
BTNFIJPJCYSQSL-NTNXYRKSSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
SMILES isomérico |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)/C=C/C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[((E)-2-{[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL ACETATE](/img/structure/B446077.png)
![2-(4-methoxyphenyl)-N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B446083.png)
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B446084.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B446087.png)
![N-(3-{N-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B446088.png)

![Sec-butyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446090.png)
![2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446091.png)



![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2-furohydrazide](/img/structure/B446100.png)

